molecular formula C16H15F3N2O3 B5796993 N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea

N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea

Cat. No. B5796993
M. Wt: 340.30 g/mol
InChI Key: CBOPULRSWJFPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, also known as DMTFPU, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMTFPU is an inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea inhibits CK2 activity by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that phosphorylates various substrates involved in cell signaling pathways. Inhibition of CK2 activity by this compound can lead to the downregulation of multiple signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2. This compound also inhibits tumor cell migration and invasion by downregulating matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (uPA). In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has several advantages as a research tool, including its high potency and specificity as a CK2 inhibitor. This compound can be used in various cell lines and animal models to study the role of CK2 in different cellular processes. However, this compound has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. This compound also has some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another direction is the investigation of the role of CK2 in other diseases such as metabolic disorders and cardiovascular diseases. Finally, the use of this compound as a tool for studying the signaling pathways involved in cancer and other diseases can lead to the development of novel therapeutic strategies.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea can be synthesized using a simple method that involves the reaction of 2,4-dimethoxyaniline with 4-trifluoromethylphenyl isocyanate in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been extensively studied for its potential applications in cancer therapy. CK2 is overexpressed in many types of cancer, and inhibiting its activity can lead to the suppression of tumor growth and proliferation. This compound has shown promising results in preclinical studies as a potent CK2 inhibitor that can induce apoptosis and inhibit tumor cell migration and invasion. This compound has also been studied in other areas such as neurodegenerative diseases, inflammation, and viral infections.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c1-23-12-7-8-13(14(9-12)24-2)21-15(22)20-11-5-3-10(4-6-11)16(17,18)19/h3-9H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOPULRSWJFPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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